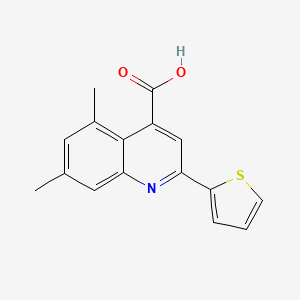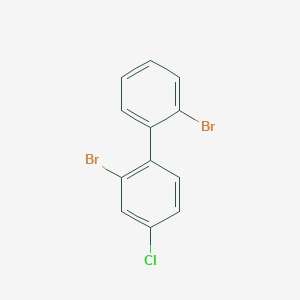
2,2'-Dibromo-4-chloro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dibromo-4-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Br2Cl It is a derivative of biphenyl, where two bromine atoms and one chlorine atom are substituted at the 2, 2’, and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-4-chloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2,2’-Dibromo-4-chloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,2’-Dibromo-4-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学研究应用
2,2’-Dibromo-4-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2,2’-Dibromo-4-chloro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
2,2’-Dibromo-1,1’-biphenyl: Lacks the chlorine atom at the 4 position.
4-Chloro-1,1’-biphenyl: Lacks the bromine atoms at the 2 and 2’ positions.
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: Contains additional iodine atoms at the 6 and 6’ positions.
Uniqueness
2,2’-Dibromo-4-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H7Br2Cl |
|---|---|
分子量 |
346.44 g/mol |
IUPAC 名称 |
2-bromo-1-(2-bromophenyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H |
InChI 键 |
PNPXMLXCNMBCHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


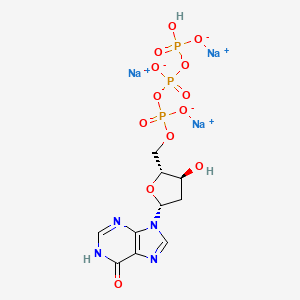
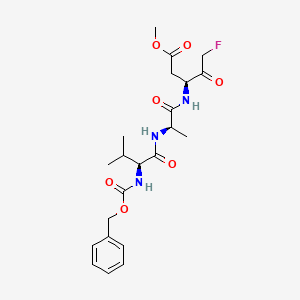
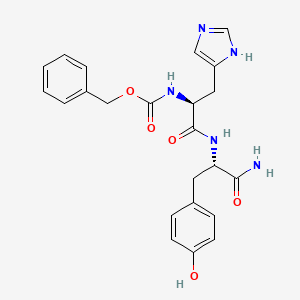
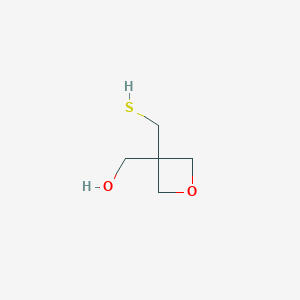
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
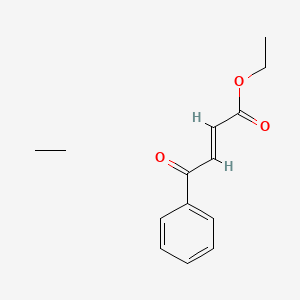
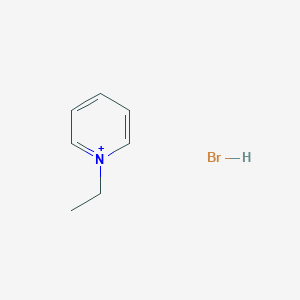
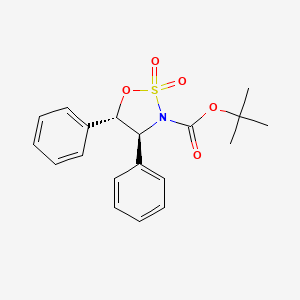
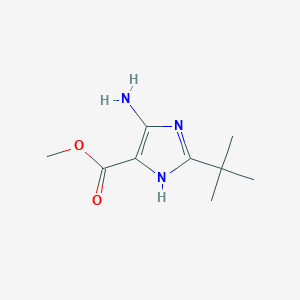
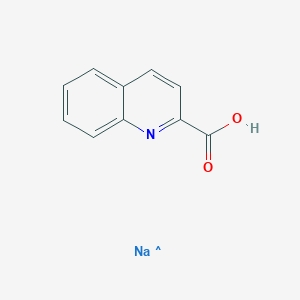
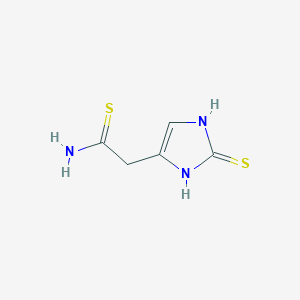
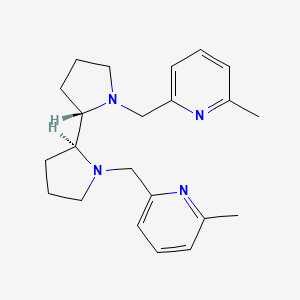
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
